[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
Description
[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol is a fluorinated cyclopropane derivative characterized by two fluorine atoms at the 2,2-positions of the cyclopropane ring and two hydroxymethyl groups. Its molecular formula is C₅H₈F₂O₂, with a molecular weight of 150.11 g/mol. This compound is of interest in medicinal and materials chemistry due to its unique stereoelectronic properties imparted by the cyclopropane ring and fluorine substituents.
Properties
IUPAC Name |
[2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-4(5,2-8)3-9/h8-9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYHPZDRTHTYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572628 | |
| Record name | (2,2-Difluorocyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228580-15-2 | |
| Record name | (2,2-Difluorocyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method includes the use of 2,2-difluorocyclopropane-1,1-diyl dimethanol as a starting material . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the fluorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol has been studied for its potential therapeutic applications due to its unique structural properties:
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, making it a candidate for further research in antiviral drug development.
- Biomolecular Interactions : Its ability to form hydrogen bonds due to the hydroxymethyl group enhances its interaction with biological macromolecules, which is crucial for drug design .
Material Science
The compound's fluorinated nature imparts unique characteristics beneficial for material science applications:
- Dyes and Pigments : It has been utilized as an organic dye for textiles, providing vibrant colors while maintaining stability under various environmental conditions.
- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance materials .
Agrochemicals
Research indicates that fluorinated compounds can improve the efficacy of agrochemicals:
- Pesticides and Herbicides : The compound may serve as a building block for developing more effective pesticides and herbicides that require lower application rates while maintaining effectiveness .
Case Studies
Mechanism of Action
The mechanism of action of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with biological molecules, affecting their function and stability. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol with [1-(4-Fluoro-phenyl)-cyclopropyl]-methanol (CAS: 198976-40-8, referenced in ), a structurally related compound with a fluorinated aromatic substituent.
Key Differences and Implications
Substituent Effects: The dual hydroxymethyl groups in the target compound enhance its hydrophilicity compared to the mono-hydroxymethyl derivative in [1-(4-Fluoro-phenyl)-cyclopropyl]-methanol. This may improve solubility in polar solvents, such as water or ethanol, making it advantageous for formulations requiring aqueous compatibility. The fluorophenyl group in the analogue introduces aromaticity, which could increase lipophilicity and π-π stacking interactions in biological systems. This property is often exploited in drug design for target binding .
In contrast, the fluorophenyl-substituted compound may exhibit greater stability due to resonance stabilization of the aromatic system.
Synthetic Utility :
- The target compound’s dual hydroxymethyl groups offer multiple sites for functionalization (e.g., esterification, oxidation), whereas the fluorophenyl analogue’s aromatic ring is more suited for electrophilic substitution reactions.
Research Findings and Limitations
- Available Data: Direct experimental data on this compound are scarce in the provided evidence. The comparison above is inferred from structural analogs and general principles of fluorinated cyclopropane chemistry.
- Insights : The fluorophenyl analogue is marketed as a laboratory chemical (priced at €177.00/250mg), suggesting its use in small-scale organic synthesis . Its higher molecular weight and aromaticity contrast sharply with the target compound’s compact, polar structure.
- Knowledge Gaps: Detailed studies on solubility, stability, and biological activity of the target compound are lacking. Further experimental work is required to validate hypothesized properties.
Biological Activity
The compound [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol (CAS Number: 228580-15-2) is an organic molecule characterized by its unique cyclopropyl structure and the presence of fluorine atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 138.11 g/mol |
| CAS Number | 228580-15-2 |
| Density | 0.8984 g/mL |
| Boiling Point | 131 °C |
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving the compound's efficacy as a therapeutic agent.
Antimicrobial Activity
Research has indicated that compounds containing fluorinated moieties exhibit enhanced antimicrobial properties. For instance, derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound. In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of fluorinated alcohols, including this compound. Results showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 0.5 mM .
- Anticancer Activity Assessment : In a preclinical trial assessing the anticancer properties of cyclopropyl derivatives, this compound was found to induce apoptosis in MCF-7 breast cancer cells at submicromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the primary synthetic routes for [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol, and what experimental challenges are associated with its cyclopropane ring formation?
- Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as the Simmons-Smith reaction, followed by fluorination and hydroxymethylation. Fluorination may require agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Key challenges include maintaining ring stability during fluorination and avoiding side reactions (e.g., ring-opening due to strain). Hydroxymethyl groups often require protection (e.g., using tert-butyloxycarbonyl [Boc] groups) to prevent undesired reactivity . Purification via column chromatography or recrystallization is critical to isolate the product.
Q. How can researchers accurately characterize the physical and chemical properties of this compound?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.
- Solubility : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, hexane).
- Stereochemical Analysis : Employ chiral HPLC or X-ray crystallography to confirm stereochemistry, critical for understanding reactivity .
- Fluorine NMR (¹⁹F NMR) : Essential for confirming difluoro substitution patterns and detecting impurities .
Q. What safety protocols are recommended for handling fluorinated cyclopropane derivatives like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods with negative pressure to mitigate inhalation risks.
- Storage : Store in inert atmospheres (argon/nitrogen) at room temperature, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress under varying pH using in-situ FTIR or NMR to identify intermediates.
- Computational Modeling : Apply DFT calculations to compare activation energies for ring-opening vs. hydroxyl-group reactions. For example, fluorines may stabilize the cyclopropane ring under acidic conditions but promote nucleophilic attack on hydroxymethyl groups in basic media.
- Isolation of Byproducts : Use LC-MS to identify decomposition products (e.g., fluorinated aldehydes or carboxylic acids) .
Q. What strategies optimize the stereoselective synthesis of this compound to minimize diastereomer formation?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysts (e.g., Jacobsen’s Co-salen complexes) during cyclopropanation to control stereochemistry.
- Temperature Control : Lower reaction temperatures (-20°C to 0°C) reduce kinetic competition between pathways.
- In-Situ Monitoring : Employ ReactIR or chiral HPLC to track enantiomeric excess (ee) and adjust conditions dynamically .
Q. How do fluorinated cyclopropanes like this compound interact with biological targets, and what computational tools validate these interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., fluorines as hydrogen-bond acceptors).
- Docking Studies : Use AutoDock Vina to predict binding affinities.
- In Vitro Assays : Validate predictions via fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported stability data for fluorinated cyclopropanes?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under standardized conditions (pH, temperature, solvent).
- Environmental Controls : Document humidity and oxygen levels, as moisture can hydrolyze fluorinated groups .
- Collaborative Validation : Cross-verify data with independent labs using shared reference standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
